molecular formula C12H9F2NO B12639521 3-(2,4-Difluorophenoxy)aniline CAS No. 919524-36-0

3-(2,4-Difluorophenoxy)aniline

Cat. No.: B12639521
CAS No.: 919524-36-0
M. Wt: 221.20 g/mol
InChI Key: ZOMLINWQGIQUJQ-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenoxy)aniline is an organic compound with the molecular formula C12H9F2NO It is characterized by the presence of a difluorophenoxy group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenoxy)aniline typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction, where 2,4-difluorophenol reacts with aniline in the presence of a base such as potassium carbonate in a solvent like xylene. The reaction is usually carried out under heating conditions .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the aniline group can be further functionalized.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

3-(2,4-Difluorophenoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenoxy)aniline involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Difluorophenoxy)aniline
  • 3-(2,3-Difluorophenoxy)aniline
  • 3-Chloro-2-(2,4-difluorophenoxy)aniline

Uniqueness

3-(2,4-Difluorophenoxy)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and valuable for specific applications .

Properties

CAS No.

919524-36-0

Molecular Formula

C12H9F2NO

Molecular Weight

221.20 g/mol

IUPAC Name

3-(2,4-difluorophenoxy)aniline

InChI

InChI=1S/C12H9F2NO/c13-8-4-5-12(11(14)6-8)16-10-3-1-2-9(15)7-10/h1-7H,15H2

InChI Key

ZOMLINWQGIQUJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)F)F)N

Origin of Product

United States

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